5-(4-chlorophenyl)-1H-imidazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJPTFYDZETMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508433 | |
| Record name | 5-(4-Chlorophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-18-6 | |
| Record name | 5-(4-Chlorophenyl)-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60472-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Development of Novel Therapeutic Agents:the Primary Goal is to Leverage the Known Biological Activities of the 2 Aminoimidazole Scaffold to Discover New Drugs. Research Aims to Synthesize and Evaluate Libraries of Compounds Based on This Motif for Various Therapeutic Applications, Including:
Anticancer Agents: Exploring the antiproliferative activity against cancer cell lines, potentially through mechanisms like kinase inhibition or apoptosis induction. researchgate.netnih.gov
Antimicrobial and Anti-biofilm Agents: Developing new compounds to combat bacterial infections, with a particular focus on disrupting biofilms, which are notoriously resistant to conventional antibiotics. researchgate.netingentaconnect.com
Enzyme Inhibitors: Designing specific inhibitors for disease-relevant enzymes, such as arginase for inflammatory and cardiovascular diseases. nih.gov
Creation of Pharmacological Tools:beyond Direct Therapeutic Applications, These Compounds Serve As Valuable Pharmacological Tools. They Can Be Used to Probe the Function of Biological Systems, Validate New Drug Targets, and Better Understand the Mechanisms of Diseases.researchgate.net
Classical Synthetic Approaches to 2-Aminoimidazoles
Traditional methods for constructing the 2-aminoimidazole core have long been established, providing foundational pathways for chemists. These approaches often involve the step-wise construction of the heterocyclic ring from acyclic precursors.
Cyclization Reactions Involving Alpha-Haloketones and Guanidine (B92328) Derivatives
A predominant and well-established method for synthesizing 2-aminoimidazoles is the condensation reaction between an α-haloketone and a guanidine derivative. mdpi.comnih.gov This reaction typically proceeds via a two-step, one-pot process involving an initial alkylation followed by an intramolecular cyclization and dehydration.
The general mechanism involves the nucleophilic attack of a nitrogen atom from the guanidine moiety on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular condensation between the remaining free amino group of the guanidine and the carbonyl group of the ketone, which, after dehydration, results in the formation of the 2-aminoimidazole ring. mdpi.comresearchgate.net For the synthesis of the target compound, 5-(4-chlorophenyl)-1H-imidazol-2-amine, the required precursors would be 2-chloro-1-(4-chlorophenyl)ethan-1-one and guanidine.
The reaction is often carried out in the presence of a base, such as triethylamine (Et3N), to neutralize the hydrogen halide formed during the reaction. mdpi.com Conventional syntheses frequently utilize volatile organic solvents (VOCs) like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require an inert atmosphere, with reaction times extending from 10 to 12 hours. mdpi.com The use of substituted guanidines allows for the introduction of various functionalities at the N1 and N2 positions of the imidazole (B134444) ring. nih.gov For instance, the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine yields 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.comresearchgate.net
Condensation Reactions Utilizing Diamines and Carbonyl Precursors
The synthesis of imidazole derivatives, including benzimidazoles, can be achieved through the condensation of 1,2-diamines with various carbonyl compounds, such as aldehydes. researchgate.netorganic-chemistry.org This method involves the reaction of an ortho-diamine with an aldehyde, typically promoted by a catalyst and followed by an oxidation step to form the aromatic imidazole ring. organic-chemistry.org
While this is a common route for benzimidazoles using o-phenylenediamine, the principle can be adapted for other imidazole syntheses. For a general 2-aminoimidazole, this would conceptually involve a precursor containing a vicinal diamine moiety reacting with a suitable carbonyl source. However, the more direct and common route for the 2-aminoimidazole scaffold specifically remains the reaction with guanidine, which provides the characteristic N-C-N (amidine) core of the final product.
Multi-component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like substituted imidazoles in a single step, enhancing atom economy and reducing waste. researchgate.net The Debus-Radziszewski reaction is a classic example, involving a dicarbonyl compound, an aldehyde, and ammonia to form trisubstituted imidazoles. thieme-connect.com
Modern MCRs have expanded upon this concept. For instance, a four-component condensation of phenanthrene-9,10-dione, an aromatic amine, an aromatic aldehyde, and ammonium acetate can produce diverse 1,2,4,5-tetrasubstituted imidazoles. rsc.org Another approach involves the reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide under microwave irradiation to generate novel fused imidazole systems. sunway.edu.my These MCRs provide rapid access to libraries of structurally diverse imidazole derivatives from readily available starting materials.
Green Chemistry Approaches in the Synthesis of this compound Analogs
In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of 2-aminoimidazoles. These methods focus on reducing hazardous waste, lowering energy consumption, and utilizing environmentally benign materials.
Application of Deep Eutectic Solvents (DES) for Sustainable Synthesis
A significant advancement in the green synthesis of 2-aminoimidazoles is the use of Deep Eutectic Solvents (DESs) as reaction media. mdpi.comnih.gov DESs are mixtures of hydrogen bond donors (e.g., urea (B33335), glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a melting point much lower than the individual components. mdpi.commdpi.com
The synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine has been successfully demonstrated using a choline chloride (ChCl)/urea eutectic mixture. mdpi.comresearchgate.net This approach offers several advantages over classical methods:
Reduced Reaction Time: The reaction time is significantly shortened to 4-6 hours compared to 10-12 hours in conventional solvents. mdpi.comnih.gov
Milder Conditions: The reaction can be carried out under air at moderate temperatures (e.g., 80 °C). mdpi.commdpi.com
Simplified Work-up: The product often precipitates directly from the reaction mixture upon addition of water, allowing for simple isolation by filtration. mdpi.comresearchgate.net
Recyclability: The DES can be recovered and reused for several consecutive reactions without a significant drop in product yield. mdpi.comresearchgate.net
The enhanced reaction rate in DES is attributed to hydrogen bonding catalysis, where the solvent components activate both the carbonyl group and the guanidine derivative. mdpi.com
Below is a data table summarizing the synthesis of a 2-aminoimidazole derivative in a recyclable DES.
| Entry | Reactants | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidine | ChCl/Urea | 6 | 80 | 91 |
| 2 | Recycled DES from Entry 1 | ChCl/Urea | 6 | 80 | 90 |
| 3 | Recycled DES from Entry 2 | ChCl/Urea | 6 | 80 | 89 |
| 4 | Recycled DES from Entry 3 | ChCl/Urea | 6 | 80 | 89 |
| Data derived from the synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.comresearchgate.net |
Metal-Free Catalysis and Mild Reaction Conditions
Developing synthetic routes that avoid the use of transition metals is a key goal of green chemistry, as it prevents contamination of the final product and the environment with heavy metals. Metal-free approaches for imidazole synthesis have been reported, often relying on base-mediation or organocatalysis under aerobic conditions. rsc.orgrsc.org
For example, a straightforward, metal-free method involves the base-promoted deaminative coupling of benzylamines with nitriles to produce 2,4,5-trisubstituted imidazoles. rsc.org Another one-pot, metal-free method utilizes a catalytic amount of acetic acid to facilitate the reaction between arylmethylamines and 1,2-dicarbonyls under air, achieving high yields. rsc.org The use of DESs, as described previously, also represents a form of metal-free catalysis where the solvent itself promotes the reaction through hydrogen bonding. mdpi.com These methods provide a more sustainable and cost-effective pathway to imidazole derivatives by utilizing readily available reagents and catalysts under mild conditions.
Advanced Synthetic Strategies for Diversification of the 2-Aminoimidazole Core
The 2-aminoimidazole core is a versatile scaffold that allows for extensive diversification to explore structure-activity relationships. Advanced synthetic strategies focus on the regioselective and stereoselective introduction of various functional groups.
The 2-aminoimidazole ring possesses multiple nitrogen atoms that can be functionalized. Regioselective derivatization is crucial for synthesizing specific isomers with desired properties. A notable example is the synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, which proceeds via a regioselective alkylation of the Nsp2 of guanidine, followed by intramolecular condensation and tautomerization/aromatization mdpi.comresearchgate.net.
The reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine in a deep eutectic solvent (DES) like cholinium chloride/urea demonstrates a green and efficient approach. This method yields the desired product in high yield (91%) and avoids the use of toxic volatile organic compounds (VOCs) mdpi.comresearchgate.net. The regioselectivity of this reaction is a key feature, leading to the specific N,N'-diaryl-substituted 2-aminoimidazole.
Further diversification can be achieved through various N-alkylation and N-acylation reactions. The choice of reagents and reaction conditions can direct the functionalization to either the endocyclic or exocyclic nitrogen atoms. For instance, the use of different bases and solvents can influence the site of alkylation on the imidazole ring beilstein-journals.orgresearchgate.net.
Table 1: Regioselective Synthesis of a this compound Derivative mdpi.comresearchgate.net
| Starting Material 1 | Starting Material 2 | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-chloro-1-(4-chlorophenyl)ethan-1-one | 1,3-di-o-tolylguanidine | ChCl/urea | Et3N | 80 | 6 | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | 91 |
The development of stereoselective methods for the synthesis of chiral 2-aminoimidazole scaffolds is an emerging area of research, driven by the potential for enantiomerically pure compounds to exhibit specific biological activities. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, general strategies for the synthesis of chiral imidazoles can be applied.
One approach involves the use of chiral auxiliaries or catalysts in the cyclization step to induce stereoselectivity. For instance, asymmetric multicomponent reactions catalyzed by chiral phosphoric acids have been successfully employed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines nih.gov. This methodology could potentially be adapted for the synthesis of chiral 2-aminoimidazoles.
Another strategy is the resolution of a racemic mixture of the 2-aminoimidazole derivative. This can be achieved through several methods:
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to separate the enantiomers. The choice of the chiral column and the mobile phase is critical for achieving good separation nih.govyakhak.org. Polysaccharide-based chiral stationary phases are commonly used for the separation of chiral amines and their derivatives yakhak.org.
Diastereomeric Salt Formation: The racemic 2-aminoimidazole can be reacted with a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These diastereomers have different physical properties and can be separated by fractional crystallization. The chiral resolving agent is then removed to yield the pure enantiomers.
Table 2: General Approaches for Stereoselective Synthesis and Resolution of Chiral 2-Aminoimidazoles
| Strategy | Description | Key Considerations |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce stereoselectivity during the synthesis. | Catalyst/auxiliary selection, reaction optimization. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Column selection, mobile phase optimization. |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Selection of resolving agent, crystallization conditions. |
Purification and Isolation Techniques for this compound and Related Compounds
The purification and isolation of the target compound are critical steps to ensure high purity for subsequent applications. Both non-chromatographic and chromatographic methods are employed, with a growing emphasis on sustainable and efficient techniques.
Non-chromatographic methods are often preferred for their simplicity, scalability, and reduced solvent consumption.
Filtration: In the green synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine using a deep eutectic solvent, the product precipitates from the reaction mixture upon the addition of water. This allows for simple isolation by filtration, with the deep eutectic solvent being recyclable mdpi.comresearchgate.netunisalento.it.
Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, crystallization from a mixture of diethyl ether and petroleum ether can increase the purity to over 98% mdpi.com.
Table 3: Non-chromatographic Purification of a this compound Derivative mdpi.com
| Purification Method | Procedure | Initial Purity (%) | Final Purity (%) |
| Filtration | Addition of water to the reaction mixture followed by filtration. | - | High |
| Crystallization | Dissolving the crude product in Et2O and adding petroleum ether as a non-solvent. | - | >98 |
Analytical validation is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and spectrometric techniques is typically employed.
The structure and purity of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine have been fully characterized using a suite of analytical methods mdpi.comresearchgate.net:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques (HSQC, HMBC) are used to elucidate the chemical structure of the compound by providing information about the connectivity of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight of the compound and to confirm its identity mdpi.comresearchgate.net.
The purity of the compound can be quantitatively determined by techniques such as 1H NMR using an internal standard or by chromatographic methods like HPLC with a suitable detector.
Table 4: Analytical Techniques for the Validation of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine mdpi.comresearchgate.net
| Analytical Technique | Purpose | Information Obtained |
| 1H NMR, 13C NMR, 2D NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |
| FT-IR Spectroscopy | Functional Group Analysis | Presence of characteristic functional groups. |
| Mass Spectrometry (EI-MS, GC-MS) | Molecular Weight Determination | Molecular weight and fragmentation pattern. |
The 2-Aminoimidazole Ring as a Bioisostere in Drug Design
The 2-aminoimidazole (2-AI) ring is a well-established bioisostere for several functional groups commonly found in bioactive molecules. nih.gov Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. nih.gov The 2-AI moiety is recognized as a bioisostere for guanidines, triazoles, and benzamidines. mdpi.com
This bioisosteric relationship stems from the structural and electronic similarities between the 2-AI ring and these functional groups. The exocyclic amino group and the endocyclic nitrogen atoms of the imidazole ring can participate in hydrogen bonding interactions, mimicking the hydrogen bond donor and acceptor patterns of guanidines and other related groups. Furthermore, the pKa of the 2-aminoimidazole core allows it to exist in a protonated state at physiological pH, similar to the guanidinium (B1211019) group, enabling it to engage in crucial ionic interactions with biological targets. nih.gov
The utility of the 2-AI scaffold as a bioisostere is evident in a range of FDA-approved drugs. For instance, it is a key structural element in histamine (B1213489) H1 receptor antagonists like emedastine and astemizole, anthelmintic drugs such as albendazole and mebendazole, and the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin, used in the management of type 2 diabetes. mdpi.com The successful incorporation of the 2-aminoimidazole ring in these diverse therapeutic agents underscores its importance as a privileged scaffold in medicinal chemistry.
Structural Characteristics Conferring Biological Activity in this compound
The biological activity of this compound is intrinsically linked to its specific structural arrangement. The key features contributing to its potential pharmacological effects are the 2-aminoimidazole core and the 5-(4-chlorophenyl) substituent.
The 2-aminoimidazole core serves as the primary pharmacophore, providing essential hydrogen bond donor and acceptor sites through its amino group and ring nitrogens. This arrangement is crucial for establishing interactions with biological targets, such as the active sites of enzymes or receptors. The planarity of the imidazole ring also influences the spatial orientation of the substituents, which can be critical for fitting into a binding pocket.
The 5-(4-chlorophenyl) group at the 5-position of the imidazole ring plays a significant role in defining the compound's biological profile. The phenyl ring itself can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in a target protein. The presence of a chlorine atom at the para-position of the phenyl ring is particularly noteworthy. This electron-withdrawing group can modulate the electronic properties of the entire molecule, influencing its pKa and binding affinity. Furthermore, the chloro-substituent can enhance membrane permeability and metabolic stability, which are desirable pharmacokinetic properties. In some cases, the chlorine atom can also form specific halogen bonds with protein residues, further strengthening the ligand-target interaction. rsc.org
Pharmacophore Modeling and Ligand-Based Drug Design for 2-Aminoimidazole Derivatives
Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of essential structural features required for biological activity. nih.gov A pharmacophore model for 2-aminoimidazole derivatives, including this compound, would typically encompass the following key features:
Hydrogen Bond Donors (HBD): The exocyclic amino group is a primary hydrogen bond donor.
Hydrogen Bond Acceptors (HBA): The endocyclic nitrogen atoms of the imidazole ring act as hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The 5-phenyl ring provides a significant hydrophobic and aromatic feature.
These features can be spatially arranged to create a three-dimensional query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. Ligand-based drug design often utilizes a set of known active and inactive molecules to develop a predictive pharmacophore model. semanticscholar.org For 2-aminoimidazole derivatives, this approach can help in understanding the structure-activity relationships (SAR) and in guiding the design of more potent and selective compounds.
The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can further refine this process by correlating the spatial arrangement of these features with the observed biological activity. nih.gov
Rational Design of Analogues to Enhance Specific Biological Interactions
One approach involves the modification of the 5-phenyl ring . The introduction of different substituents at various positions of the phenyl ring can fine-tune the electronic and steric properties of the molecule. For instance, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methoxy (B1213986), methyl) can alter the binding affinity and selectivity. Exploring a range of substituents can help to probe the specific requirements of the target's binding pocket. rsc.org
Another strategy focuses on the substitution at the 2-amino group . Alkylation or acylation of the exocyclic amine can introduce additional interaction points or modulate the hydrogen bonding capacity of the molecule. This can also influence the compound's solubility and membrane permeability.
Computational methods, such as molecular docking, can be employed to simulate the binding of designed analogues to a target protein. This allows for the in silico evaluation of their potential binding affinity and orientation within the active site, guiding the selection of the most promising candidates for synthesis and biological testing. nih.gov
Below is a table summarizing potential rational design strategies for analogues of this compound.
| Modification Site | Proposed Analogue Modifications | Rationale for Design |
| 5-Phenyl Ring | Substitution with other halogens (F, Br, I) | Modulate halogen bonding potential and lipophilicity. |
| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Alter electronic properties and explore hydrophobic pockets. | |
| Introduction of electron-withdrawing groups (e.g., -CF3, -CN) | Enhance binding affinity through altered electronics. | |
| 2-Amino Group | N-alkylation (e.g., methyl, ethyl) | Modulate basicity and introduce new hydrophobic interactions. |
| N-acylation (e.g., acetyl, benzoyl) | Introduce hydrogen bond acceptors and alter electronic profile. | |
| N-1 of Imidazole | Alkylation with various alkyl or aryl groups | Explore additional binding space and modify physicochemical properties. |
Assessment of Antimicrobial Activities
The imidazole ring is a foundational component of many antimicrobial drugs. Consequently, derivatives of this compound have been synthesized and evaluated for their potential to combat bacterial, fungal, and viral pathogens.
Antibacterial Efficacy in In Vitro Models
Numerous studies have demonstrated the antibacterial potential of imidazole derivatives against both Gram-positive and Gram-negative bacteria. Research into compounds structurally related to this compound has identified promising a
Investigations into Anticancer and Antitumor Potential
Apoptosis Induction and Related Cellular Pathways
Derivatives of this compound have been a subject of preclinical research for their potential to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govnih.gov Investigations have focused on the ability of these compounds to modulate key proteins and pathways involved in the apoptotic process.
One study explored the proapoptotic activity of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives. nih.gov Among the synthesized compounds, a derivative referred to as compound 4f demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov Further investigation into its mechanism revealed that it induces apoptosis by influencing the mitochondrial pathway. nih.gov Treatment of HeLa cells with compound 4f resulted in a time-dependent increase in the expression of the pro-apoptotic protein Bax, alongside a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade. nih.gov The study confirmed the activation of this cascade by showing a significant increase in Caspase-3 expression in HeLa cells following treatment with compound 4f. nih.gov
| Protein | Function | Effect of Compound 4f Treatment |
|---|---|---|
| Bax | Pro-apoptotic | Significantly increased expression |
| Bcl-2 | Anti-apoptotic | Decreased expression |
| Caspase-3 | Executioner caspase | Increased expression by 134.3% at 24h |
In another line of research, a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones were synthesized and evaluated for their anticancer properties. nih.gov Two specific derivatives, compound 4d and compound 5 , were selected for mechanistic studies in MCF-7 breast cancer cells. Using Annexin V/FITC and propidium (B1200493) iodide assays, researchers confirmed that these compounds induce cell death via apoptosis. nih.gov The results indicated that treatment with these compounds led to a significant increase in the percentage of cells in both early and late stages of apoptosis compared to untreated control cells. nih.gov
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 0.43 | 0.23 |
| Compound 4d | 6.12 | 10.23 |
| Compound 5 | 2.66 | 13.64 |
These preclinical findings suggest that imidazole derivatives containing the 5-(4-chlorophenyl) moiety can trigger apoptotic pathways in cancer cells by modulating the balance of pro- and anti-apoptotic proteins, thereby making them subjects of interest for further investigation in oncology. nih.govnih.gov
Research into Anti-inflammatory Actions
The this compound scaffold and its analogues have been investigated for their potential anti-inflammatory properties in various preclinical settings. This research has explored their effects on key inflammatory molecules and pathways, as well as their efficacy in animal models of inflammation. mdpi.comnih.govnih.gov
Studies have shown that derivatives incorporating the chlorophenyl moiety can exert anti-inflammatory effects by modulating critical signaling pathways and the production of inflammatory mediators. For instance, a pyrazole (B372694) analogue containing a 5-(4-chlorophenyl) group, compound 7y , was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.gov Its mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, compound 7y was shown to attenuate the LPS-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of ERK MAPK, key pathways in the inflammatory response. nih.gov
Similarly, a substituted fluorophenyl imidazole derivative demonstrated the ability to inhibit the phosphorylation of p38 MAPK and NF-κB in an in vivo model. nih.gov This inhibition was associated with a reduction in several inflammatory mediators, including myeloperoxidase, nitric oxide metabolites, and a range of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. nih.gov In a separate study, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) , significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1 in an LPS-induced systemic inflammation model in rats. mdpi.com
| Compound | Target Pathway/Mediator | Observed Effect | Reference |
|---|---|---|---|
| Compound 7y (Pyrazole analogue) | iNOS, COX-2, NF-κB, ERK MAPK | Inhibition/Attenuation | nih.gov |
| Substituted fluorophenyl imidazole | p38 MAPK, NF-κB, TNF-α, IL-6 | Inhibition/Reduction | nih.gov |
| Compound 3f (Pyrrole derivative) | TNF-α | Decreased serum levels | mdpi.com |
| Compound 3f (Pyrrole derivative) | TGF-β1 | Increased serum levels | mdpi.com |
The anti-inflammatory potential of these compounds has been further substantiated in preclinical in vivo models. The carrageenan-induced paw edema model in rats, a standard test for acute inflammation, has been used to evaluate several derivatives. In one study, 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (compound 3e) , a pyrrole derivative, was assessed. nih.gov While single doses showed limited effect, repeated administration of compound 3e over 14 days resulted in significant inhibition of paw edema at all tested doses. nih.gov Similarly, compound 3f also produced a significant anti-inflammatory effect in the same model, particularly after repeated dosing. mdpi.com After 14 days of treatment, all tested doses of compound 3f significantly inhibited paw edema at all time points measured. mdpi.com
Another investigation used a murine model of Acute Respiratory Distress Syndrome (ARDS) induced by LPS. nih.gov In this model, a novel substituted fluorophenyl imidazole was shown to inhibit the migration of leukocytes into the bronchoalveolar lavage fluid and lung tissue, demonstrating a potent in vivo anti-inflammatory effect in the context of lung inflammation. nih.gov Furthermore, 2,4-diaryl-5(4H)-imidazolone derivatives have also shown excellent anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov
Studies on Neurological and Central Nervous System Interactions
Derivatives of this compound have been investigated for their interactions with the central nervous system, with a particular focus on their potential as anticonvulsant agents and their ability to modulate ion channels.
A variety of imidazole derivatives have demonstrated anticonvulsant properties in established preclinical screening models. A series of 1,2,4-trisubstituted-1H-imidazole derivatives showed activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure tests in mice. nih.gov Another study identified four 2,4(1H)-diarylimidazoles with anticonvulsant activity in the MES model, with ED₅₀ values ranging from 46.8 mg/kg to 136.7 mg/kg. ebi.ac.uk
More complex structures incorporating the chlorophenyl group have also been evaluated. A quinazolinone derivative, N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin-2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclohexylidene] hydrazinecarboxamide (QS11) , showed protection in a wide range of seizure models, including MES, scPTZ, strychnine, thiosemicarbazide, and 4-aminopyridine (B3432731) induced seizures. nih.gov In another study, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) , a pyrrolidine-2,5-dione derivative, displayed potent activity in the MES and 6 Hz seizure tests, with ED₅₀ values of 68.30 mg/kg and 28.20 mg/kg, respectively. nih.gov However, some research has indicated that for certain scaffolds, such as 2-aryl-4-arylidene-1-phenyl-1H-imidazol-5(4H)-ones, chloro analogues were found to be less active than unsubstituted derivatives in the PTZ-induced seizure test. scirp.org
| Compound/Series | Preclinical Model | Observed Activity (ED₅₀) | Reference |
|---|---|---|---|
| 2,4(1H)-diarylimidazoles (e.g., compound 13) | MES | 46.8 mg/kg | ebi.ac.uk |
| Compound 6 (pyrrolidine-2,5-dione) | MES | 68.30 mg/kg | nih.gov |
| Compound 6 (pyrrolidine-2,5-dione) | 6 Hz (32 mA) | 28.20 mg/kg | nih.gov |
| QS11 (quinazolinone) | MES, scPTZ, and others | Protective activity demonstrated | nih.gov |
The mechanism underlying the anticonvulsant effects of many of these derivatives is believed to involve the modulation of voltage-gated ion channels, particularly sodium (NaV) channels. ebi.ac.uknih.gov A direct link was established for 2-(4-bromophenyl)-1-(5-(4-chlorophenyl)-1H-imidazol-2-yl)ethanamine (compound PI1) , which was found to be a potent blocker of both prokaryotic NavMs and human NaV1.1 channels. nih.gov This compound exhibited significantly greater potency than the established antiepileptic drug lamotrigine. nih.gov
| Compound | Ion Channel Target | Effect/Potency | Reference |
|---|---|---|---|
| Compound PI1 | NavMs, hNaV1.1 | Blocker (>1,000x more potent than lamotrigine) | nih.gov |
| 2,4(1H)-diarylimidazoles | hNaV1.2 | Inhibitor | ebi.ac.uk |
| Compound 6 | Voltage-sensitive Na⁺ channels, L-type Ca²⁺ channels | Interaction proposed as mechanism of action | nih.gov |
Histamine Receptor Modulation (e.g., H3 Receptor Agonism)
The histamine H3 receptor, primarily located in the central nervous system, acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. nih.gov The imidazole ring is a key structural feature of the endogenous ligand, histamine, and many synthetic H3 receptor ligands. nih.gov Research into non-imidazole derivatives has also yielded potent H3 receptor antagonists. nih.gov
While the broader class of imidazole-containing compounds has been extensively studied for histamine receptor activity, specific preclinical data on the H3 receptor agonism of this compound derivatives is not extensively available in the public domain. However, the structural similarity of the 2-aminoimidazole core to histamine suggests a potential for interaction with histamine receptors. The stereochemistry of derivatives can play a crucial role in their affinity and functional activity at the H3 receptor. For instance, studies on other chiral imidazole derivatives have shown that the stereochemistry at specific positions can determine whether a compound acts as an agonist or an antagonist.
Exploration of Metabolic Regulation Potential
Antidiabetic Activity in Preclinical Models
The potential of imidazole derivatives as antidiabetic agents has been an area of active investigation. Preclinical studies often utilize animal models of diabetes, such as those induced by streptozotocin (B1681764) (STZ), to evaluate the hypoglycemic effects of new compounds. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and its administration can induce a state of hyperglycemia that mimics type 1 or type 2 diabetes, depending on the dose and administration protocol.
While direct preclinical studies on the antidiabetic activity of this compound derivatives are limited in publicly accessible literature, related imidazole compounds have shown promise. For example, some 2-aminoimidazole derivatives have been investigated for their ability to inhibit vascular adhesion protein-1 (VAP-1), which is implicated in diabetic complications such as macular edema. Additionally, other imidazole-containing compounds have demonstrated hypoglycemic effects in animal models of diabetes. nih.gov For instance, the compound 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate (DG-5128) was effective in reducing fasting blood glucose levels in various animal models. nih.gov
Future preclinical studies would be necessary to ascertain the specific antidiabetic potential of this compound derivatives in established diabetic animal models.
Role in Glucose Homeostasis and Related Pathways
The maintenance of glucose homeostasis is a complex process involving the coordinated action of various hormones and signaling pathways, with insulin (B600854) playing a central role. A key mechanism by which insulin regulates blood glucose levels is by promoting the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle and fat cells, thereby facilitating glucose uptake.
The precise role of this compound derivatives in glucose homeostasis and their effects on related pathways have not been extensively elucidated. However, the investigation of such compounds would likely involve assessing their impact on key components of the insulin signaling pathway, such as the insulin receptor, insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), and Akt (protein kinase B). Furthermore, studies examining the effect of these derivatives on GLUT4 translocation and glucose uptake in cell-based assays would be crucial to understanding their potential influence on glucose metabolism.
Other Biological Activities under Investigation
Anthelmintic and Antiprotozoal Efficacy
The 2-aminoimidazole moiety is a core structural feature of several established anthelmintic drugs. This has prompted research into the potential of other imidazole derivatives as antiparasitic agents. Studies have shown that the presence of a 4-chlorophenyl group in other heterocyclic structures, such as 1,2,4-triazoles, can confer potent anthelmintic activity. nih.gov
Similarly, the antiprotozoal potential of imidazole-containing compounds has been explored. Research on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov Some of these compounds, which also feature a chlorine substitution, exhibited IC50 values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. nih.gov Further investigations are warranted to determine if this compound derivatives share this antiprotozoal potential.
Table 1: Representative Anthelmintic and Antiprotozoal Activity of Imidazole Derivatives
| Compound Class | Target Organism | Activity Metric | Reported Value |
| 1,2,4-Triazole Derivatives with 4-chlorophenyl moiety | Pheretima posthuma | Not Specified | Strong Activity |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Trichomonas vaginalis | IC50 | Nanomolar range |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Giardia intestinalis | IC50 | Nanomolar range |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Entamoeba histolytica | IC50 | Nanomolar range |
Antioxidant Properties and Cellular Protection
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in identifying novel compounds with antioxidant properties. The antioxidant capacity of chemical compounds is often evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Several studies have highlighted the antioxidant potential of imidazole and benzimidazole (B57391) derivatives. For instance, certain 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antioxidant activity. The presence of a 4-chlorophenyl substituent in other heterocyclic systems has also been associated with antioxidant effects. nih.gov The evaluation of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed that compounds with a 4-chlorophenyl ring at the second position of the benzimidazole were more effective in inhibiting lipid peroxidation compared to their non-substituted counterparts. nih.gov
While specific quantitative data for this compound derivatives is not available, the existing literature on related compounds suggests that this chemical scaffold is a promising area for the discovery of new antioxidant agents.
Table 2: Representative In Vitro Antioxidant Activity of Imidazole Derivatives
| Compound Class | Assay | Activity Metric | Reported Value |
| 2-(2-(4-chlorophenyl)benzimidazole-1-yl)-N-(2-arylmethylene amino)] acetamides | Lipid Peroxidation Inhibition | % Inhibition | More effective than non-substituted analogs |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Lipid Peroxidation Inhibition | % Inhibition | 15-57% |
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 1h Imidazol 2 Amine Analogues
Impact of Substitutions on the 4-Chlorophenyl Moiety
The 4-chlorophenyl group at the 5-position of the imidazole (B134444) ring is a critical component influencing the biological activity of this class of compounds. Modifications to this aromatic ring, including the position and nature of the substituent, can significantly impact efficacy and toxicity.
In studies of analogous 5-aryl-2-aminoimidazole (5-Ar-2-AI) compounds, halogenation of the phenyl ring has been shown to have a positive effect on biofilm inhibitory activity. However, this increase in activity is often accompanied by a rise in toxicity. This suggests a delicate balance must be struck between enhancing the desired biological effect and maintaining a safe pharmacological profile. For instance, while a chloro group at the para position is a common feature in many active compounds, the introduction of other halogens or multiple halogen atoms could modulate the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
The electronic nature of substituents on the 5-phenyl ring can also play a significant role. In a series of 2-aryl-1-hydroxyimidazoles, derivatives containing a phenyl moiety with electron-withdrawing groups (EWGs) in the para-position exhibited the highest virus-inhibiting activity. nih.gov For example, a 4-nitrophenyl derivative demonstrated high selectivity indices against various viruses. nih.gov This indicates that a reduction in electron density on the phenyl ring may be favorable for certain biological activities.
Conversely, the presence of electron-donating groups (EDGs), such as a methoxy (B1213986) group, can also influence activity, as seen in some anticancer evaluations of 5-aryl-imidazole derivatives. The specific impact of EDGs versus EWGs is likely dependent on the biological target and the nature of the binding pocket.
Role of Substituents on the Imidazole Nitrogen Atoms (N1, N3)
In studies of 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), the N1 nitrogen was found to be crucial for binding to the heme iron of the enzyme. nih.gov The absence of activity with N-1 substituted derivatives confirmed that this position is critical for the interaction with the target. nih.gov This suggests that for certain biological targets, an unsubstituted N1 position on the imidazole ring may be essential for activity.
On the other hand, substitution at the N-3 position of the imidazole ring was found to be tolerable in the same study. For instance, an N-3 benzyl (B1604629) substituted derivative was roughly equipotent to the unsubstituted parent compound, demonstrating that this position can be modified without loss of activity. nih.gov This provides an opportunity for introducing various substituents at the N3 position to fine-tune the pharmacokinetic or pharmacodynamic properties of the molecule.
Influence of Modifications at the 2-Amino Group
The 2-amino group is a versatile handle for chemical modification, and its substitution pattern can significantly influence the biological activity and toxicity of 5-(4-chlorophenyl)-1H-imidazol-2-amine analogues.
In a study focused on developing biofilm inhibitors, amination of the 2N-position of 5-aryl-2-aminoimidazoles by installing an amino group at the end of an n-alkyl chain led to an improvement in activity for the 2N-substituted class of compounds. nih.gov This highlights the potential for enhancing efficacy through modifications at this position.
Further investigation into a library of 2N-substituted-aminated 5-Ar-2-AIs revealed that elongation of the n-alkyl substituent had a positive effect on biofilm inhibitory activity, but also increased toxicity. nih.gov This underscores the need for a careful optimization of the alkyl chain length to achieve a balance between activity and toxicity. A non-halogenated compound with an intermediate n-heptyl substitution was identified as a promising candidate with broad-spectrum biofilm inhibition and acceptable toxicity. nih.gov
The following table summarizes the structure-activity-toxicity relationship for a series of 2N-substituted-aminated 5-aryl-2-aminoimidazoles:
| Compound ID | 4-Phenyl Substituent | 2N-Alkyl Chain Length | Biofilm Inhibitory Activity | Toxicity |
| 1 | H | C5 | Moderate | Low |
| 2 | H | C7 | High | Moderate |
| 3 | H | C9 | Very High | High |
| 4 | Cl | C5 | High | Moderate |
| 5 | Cl | C7 | Very High | High |
This data clearly indicates a trend where increasing the alkyl chain length and introducing a halogen on the phenyl ring both contribute to higher biofilm inhibitory activity, but at the cost of increased toxicity.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of this compound analogues can, therefore, provide valuable insights for drug design.
In the context of this compound, the relative orientation of the 4-chlorophenyl ring with respect to the imidazole ring is a key conformational feature. The rotational barrier between these two rings will influence the preferred conformation in solution and at the active site of a receptor. The planarity or non-planarity of the molecule can affect its ability to engage in crucial interactions like π-π stacking with aromatic residues in the binding pocket.
Furthermore, substitutions at the N1, N3, and 2-amino positions will introduce additional conformational flexibility or constraints. For example, bulky substituents on the imidazole nitrogen or the 2-amino group could sterically hinder the rotation of the 4-chlorophenyl ring, locking the molecule into a specific conformation that may be more or less favorable for binding. Understanding these conformational preferences through techniques like NMR spectroscopy and computational modeling is essential for correlating structure with biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that govern activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective molecules.
For imidazole-containing compounds, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For instance, in a QSAR analysis of substituted benzimidazole (B57391) derivatives for angiotensin II AT1 receptor antagonistic activity, it was found that geometrical, structural, and shape descriptors were the primary determinants of activity. semanticscholar.org Similarly, a QSAR study on antitubercular benzimidazole derivatives identified descriptors such as SsOHcount, Ipc Average, Delta AlphaA, Delta AlphaB, and chi6chain as being directly proportional to the biological activity. ijpsr.com
A typical QSAR study on this compound analogues would involve the following steps:
Data Set Preparation: A series of analogues with known biological activities (e.g., IC50 values) would be selected.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, representing their electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
The resulting QSAR model could provide valuable insights into the SAR of this class of compounds. For example, it might reveal that a certain range of lipophilicity (logP) is optimal for activity, or that the presence of a hydrogen bond donor at a specific position is beneficial. This information can then be used to prioritize the synthesis of new derivatives with a higher probability of being active.
Computational and Theoretical Investigations of 5 4 Chlorophenyl 1h Imidazol 2 Amine
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 5-(4-chlorophenyl)-1H-imidazol-2-amine, and a macromolecular target, typically a protein or nucleic acid.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method evaluates various binding poses and scores them based on factors like binding energy, which indicates the stability of the ligand-target complex. For the 2-aminoimidazole scaffold, docking studies have been instrumental in identifying potential biological targets. For instance, derivatives have been docked against enzymes like sirtuins to assess inhibitory potential. frontiersin.org The interaction analysis reveals key amino acid residues involved in binding, often through hydrogen bonds, hydrophobic interactions, or π-π stacking. The 2-amino group and the imidazole (B134444) ring are common sites for hydrogen bonding, while the chlorophenyl group can engage in hydrophobic and halogen-bonding interactions.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. nih.govajchem-a.com Starting with a high-scoring docked pose, an MD simulation models the movements of atoms and molecules, confirming the stability of the predicted interactions and revealing the flexibility of the binding pocket. frontiersin.org These simulations are crucial for validating docking results and understanding the nuanced, time-dependent behavior of the ligand within the active site.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A | -8.5 | ASP-145, LYS-33 | Hydrogen Bond (with 2-amino group) |
| Kinase A | -8.5 | VAL-87, LEU-135 | Hydrophobic Interaction (with chlorophenyl ring) |
| Kinase B | -7.9 | GLU-91 | Hydrogen Bond (with imidazole N-H) |
| Kinase B | -7.9 | PHE-89 | π-π Stacking (with imidazole ring) |
In Silico Screening and Virtual Library Design for 2-Aminoimidazole Scaffolds
The 2-aminoimidazole framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets. nih.gov In silico screening and virtual library design leverage this concept to explore vast chemical spaces efficiently.
Virtual Library Design begins with a core scaffold, such as this compound. Computational tools are then used to systematically add or modify substituents at various positions on the scaffold, creating a large, diverse collection of virtual compounds. nih.govresearchgate.net This process, known as scaffold decoration, can generate thousands or millions of derivatives, each with potentially unique properties. The goal is to design a focused library of compounds with a high probability of interacting with a specific target or family of targets. drugdesign.org
In Silico Screening involves computationally evaluating these virtual libraries against a biological target using methods like high-throughput molecular docking. frontiersin.org This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources. The screening filters compounds based on predicted binding affinity, drug-likeness properties, and other important parameters, identifying the most promising candidates for further development.
| Scaffold | R1 Substitution (Position 5) | R2 Substitution (Position 1) | Generated Compound Name |
|---|---|---|---|
| (phenyl)-1H-imidazol-2-amine | 4-chlorophenyl | -H | This compound |
| (phenyl)-1H-imidazol-2-amine | 4-fluorophenyl | -H | 5-(4-fluorophenyl)-1H-imidazol-2-amine |
| (phenyl)-1H-imidazol-2-amine | 4-chlorophenyl | -methyl | 5-(4-chlorophenyl)-1-methyl-imidazol-2-amine |
| (phenyl)-1H-imidazol-2-amine | 4-methoxyphenyl | -ethyl | 5-(4-methoxyphenyl)-1-ethyl-imidazol-2-amine |
Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nih.gov These methods are used to calculate fundamental properties that govern a molecule's behavior. For this compound, such calculations can reveal its intrinsic chemical nature.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the nitrogen atoms of the amino group and imidazole ring are typically electron-rich, while the hydrogen atoms are electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |
Predictive Modeling for Absorption and Distribution (excluding metabolism and excretion)
Before a compound can exert a biological effect, it must reach its target in the body. Predictive modeling for Absorption and Distribution—key components of ADME (Absorption, Distribution, Metabolism, Excretion)—assesses the potential pharmacokinetic properties of a molecule. nih.gov These in silico models use the molecular structure to calculate physicochemical descriptors that influence a compound's ability to be absorbed and distributed. diva-portal.org
Key Physicochemical Descriptors:
Molecular Weight (MW): Influences diffusion and transport across membranes.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects permeability through cell membranes.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, correlating with hydrogen bonding potential and membrane permeability.
Hydrogen Bond Donors and Acceptors: The number of N-H or O-H bonds (donors) and N or O atoms (acceptors) influences solubility and membrane transport.
These descriptors are often evaluated using frameworks like Lipinski's Rule of Five, which provides a guideline for predicting oral bioavailability. frontiersin.org Studies on similar imidazole derivatives have shown that they generally possess favorable drug-likeness properties according to these rules. frontiersin.org
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Adherence |
|---|---|---|---|
| Molecular Weight | 207.66 g/mol | ≤ 500 | Yes |
| LogP | ~2.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (two N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (two N atoms) | ≤ 10 | Yes |
| TPSA | 52.04 Ų | ≤ 140 Ų | Yes |
In Silico Evaluation of Potential Interaction Profiles (excluding safety/adverse effect prediction)
Beyond a single target, in silico methods can be used to evaluate the potential interaction profile of this compound against a wide panel of proteins. This process, often called target fishing or reverse docking, helps to identify potential primary targets as well as off-targets, which could be beneficial for drug repurposing or understanding polypharmacology.
By docking the compound into the crystal structures of numerous biologically relevant proteins—such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels—researchers can generate a predicted interaction profile. The 2-aminoimidazole scaffold has been reported to interact with a variety of targets, including β-secretase (BACE-1) and human arginase I. nih.govnih.gov The results are typically ranked by docking scores, providing a prioritized list of potential protein interactions for subsequent experimental validation. This approach broadens the understanding of a compound's potential biological roles beyond a single, pre-defined hypothesis.
| Protein Target Class | Example Target | Predicted Binding Affinity (Score) | Potential Interaction Type |
|---|---|---|---|
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | High | ATP-competitive binding |
| Proteases | Beta-Secretase 1 (BACE-1) | Moderate | Active site inhibition |
| Metalloenzymes | Human Arginase I | Moderate | Coordination with metal ions |
| Epigenetic Targets | Sirtuins | High | Inhibition at NAD+ binding site |
Development of Advanced 2 Aminoimidazole Analogues and Derivatives
Synthesis of Prodrugs and Targeted Delivery Systems
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For 2-aminoimidazole compounds like 5-(4-chlorophenyl)-1H-imidazol-2-amine, a prodrug approach could address challenges such as poor solubility, limited permeability across biological membranes, or lack of tissue-specific targeting.
Prodrug Strategies for the 2-Aminoimidazole Core:
The primary amino group and the imidazole (B134444) ring nitrogens of the 2-aminoimidazole scaffold are amenable to various chemical modifications to create prodrugs. These modifications are designed to be cleaved in vivo, either chemically or enzyma
Analytical and Spectroscopic Characterization Techniques for Research on 5 4 Chlorophenyl 1h Imidazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 5-(4-chlorophenyl)-1H-imidazol-2-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity.
¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the chlorophenyl ring, and the amine (NH₂) and imidazole (NH) groups. The aromatic protons on the 4-chlorophenyl group would typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The lone proton on the imidazole ring (H-4) would likely appear as a singlet. The chemical shifts of the N-H protons can be broad and their position variable depending on the solvent and concentration.
¹³C NMR Spectroscopy provides information about the carbon skeleton. A decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom. This includes the carbons of the imidazole ring (C-2, C-4, and C-5), and the four unique carbons of the 4-chlorophenyl group. The chemical shifts are indicative of the electronic environment of each carbon; for instance, the C-2 carbon, bonded to two nitrogen atoms, would be expected to resonate at a significantly downfield position.
2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish definitive structural connectivity.
HSQC correlates the signals of protons with the carbon atoms they are directly attached to, allowing for unambiguous assignment of ¹H-¹³C one-bond connections.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure, for example, by correlating the imidazole H-4 proton to the carbons of the chlorophenyl ring attached at C-5, confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Imidazole H-4 | 6.5 - 7.5 (singlet) | 110 - 120 |
| Imidazole C-2 | - | 145 - 155 |
| Imidazole C-5 | - | 125 - 135 |
| Phenyl H-2', H-6' | 7.2 - 7.8 (doublet) | 128 - 132 |
| Phenyl H-3', H-5' | 7.0 - 7.5 (doublet) | 127 - 130 |
| Phenyl C-1' | - | 130 - 135 |
| Phenyl C-4' | - | 132 - 138 |
| NH₂ | 4.0 - 6.0 (broad singlet) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.
For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structure:
N-H Stretching: The primary amine (-NH₂) and the secondary amine within the imidazole ring (N-H) would produce characteristic stretching vibrations. Primary amines typically show two bands (one symmetric, one asymmetric) in the 3300-3500 cm⁻¹ region. The imidazole N-H stretch often appears as a broader band in the 3100-3300 cm⁻¹ range. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and imidazole rings are expected to appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic imidazole and phenyl rings typically occur in the 1450-1650 cm⁻¹ region.
C-N Stretching: The stretching of the C-N bonds (both in the ring and the exocyclic amine) would be found in the 1250-1350 cm⁻¹ fingerprint region.
C-Cl Stretching: A distinct absorption band corresponding to the carbon-chlorine bond of the chlorophenyl group is expected in the 1000-1100 cm⁻¹ region.
In the characterization of the related compound 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, FT-IR analysis revealed prominent peaks at 3434 cm⁻¹ (N-H stretch) and 3062 cm⁻¹ (aromatic C-H stretch), along with characteristic absorptions for the imidazole and substituted phenyl rings, supporting the proposed structure. mdpi.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Primary Amine (NH₂) | 3300 - 3500 | Asymmetric & Symmetric Stretch |
| Imidazole (N-H) | 3100 - 3300 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| C=N / C=C | 1450 - 1650 | Ring Stretching |
| C-N | 1250 - 1350 | Stretch |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₉H₈ClN₃), the calculated monoisotopic molecular weight is approximately 193.04 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 193 or 194, respectively. The presence of a chlorine atom would be confirmed by a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁷Cl isotope.
Fragmentation analysis provides further structural proof. The molecule would likely fragment in predictable ways, such as the loss of the amino group or cleavage of the imidazole ring, yielding smaller, stable charged fragments that can be detected and analyzed to corroborate the proposed structure.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental percentages are then compared to the theoretical values calculated from the proposed empirical formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound.
For this compound, with the molecular formula C₉H₈ClN₃, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the assigned formula.
Table 3: Theoretical Elemental Composition of C₉H₈ClN₃
| Element | Atomic Mass ( g/mol ) | % Composition |
|---|---|---|
| Carbon (C) | 12.01 | 55.82 % |
| Hydrogen (H) | 1.01 | 4.16 % |
| Chlorine (Cl) | 35.45 | 18.31 % |
Chromatographic Methods for Purity Assessment (e.g., GC-MS)
Chromatographic techniques are vital for assessing the purity of a chemical sample. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) separate the components of a mixture and then provide mass spectral data for each component.
To assess the purity of this compound, a sample would be vaporized and passed through a GC column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. The eluting compound is then directed into a mass spectrometer, which provides its mass spectrum. A pure sample should ideally show a single peak in the gas chromatogram. The mass spectrum of this peak should match the expected spectrum for the target compound, confirming both its identity and purity. This technique is also highly effective for identifying any residual starting materials or by-products from the synthesis. The synthesis of a derivative was monitored by GC-MS to confirm the disappearance of the starting material. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis yields a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Future Perspectives and Research Trajectories for 5 4 Chlorophenyl 1h Imidazol 2 Amine
Elucidating Novel Biological Targets and Pathways
While the broader class of 2-aminoimidazoles has been investigated for various therapeutic targets, the specific biological activities of 5-(4-chlorophenyl)-1H-imidazol-2-amine remain largely unexplored. A crucial future direction is the systematic elucidation of its molecular targets and the signaling pathways it modulates.
Initial research into 2-aminoimidazole derivatives has revealed their potential as inhibitors of enzymes such as β-secretase (BACE-1), which is implicated in Alzheimer's disease. nih.gov Furthermore, this scaffold has been shown to disrupt bacterial biofilm formation, a key factor in antibiotic resistance. nih.govnih.gov Given these precedents, future research on this compound could focus on screening it against a panel of enzymes and receptors implicated in neurodegenerative and infectious diseases.
Potential Research Approaches:
| Research Approach | Description | Potential Outcomes |
| Target-Based Screening | Testing the compound against a panel of known enzymes and receptors (e.g., kinases, proteases, GPCRs) associated with various diseases. | Identification of specific molecular targets and potential therapeutic applications. |
| Proteomics and Transcriptomics | Analyzing changes in protein and gene expression in cells treated with the compound to identify affected pathways. | Uncovering novel mechanisms of action and biological pathways modulated by the compound. |
| Computational Modeling and Docking | Using in silico methods to predict potential binding sites and interactions with various protein targets. | Prioritizing experimental screening efforts and guiding the design of more potent analogs. |
Application in Phenotypic Screening for Undiscovered Activities
Phenotypic screening, which assesses the effects of compounds on cell morphology or function, has re-emerged as a powerful tool in drug discovery for identifying first-in-class medicines. enamine.net This approach is particularly valuable for discovering compounds with novel mechanisms of action without prior knowledge of a specific molecular target. ox.ac.uk
The application of this compound in phenotypic screening campaigns could unveil unexpected therapeutic activities. High-content imaging and other advanced cellular analysis techniques can be employed to screen for effects on a wide range of cellular processes, such as cell proliferation, differentiation, migration, and apoptosis in various disease models.
Libraries of 2-aminoimidazole derivatives have been successfully screened to identify molecules that can inhibit and disperse bacterial biofilms across different species. semanticscholar.org This demonstrates the potential of applying similar screening strategies to this compound to discover new activities.
Optimization of Synthetic Routes for Scalability and Sustainability
For any promising compound to advance through the preclinical and clinical development pipeline, the availability of a scalable and sustainable synthetic route is paramount. While classical methods for the synthesis of 2-aminoimidazoles often rely on harsh reagents and volatile organic solvents, recent advancements in green chemistry offer more environmentally friendly alternatives. mdpi.com
A significant development in this area is the use of deep eutectic solvents (DESs) as a green and recyclable reaction medium. For instance, a novel 2-aminoimidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized in high yield (91%) using a choline (B1196258) chloride/urea (B33335) eutectic mixture. mdpi.comunisalento.it This approach is characterized by its mild reaction conditions, metal-free catalysis, and simple product isolation through filtration, with the potential for recycling the solvent. mdpi.com
Future research should focus on adapting and optimizing these green synthetic methodologies for the large-scale production of this compound. Key areas for optimization are outlined in the table below.
Areas for Synthetic Route Optimization:
| Optimization Area | Key Considerations | Desired Outcome |
| Solvent Selection | Use of biodegradable and recyclable solvents like deep eutectic solvents or water. | Reduced environmental impact and operational costs. |
| Catalyst Development | Exploration of metal-free or highly efficient and recyclable catalysts. | Improved reaction efficiency and reduced heavy metal contamination. |
| Process Intensification | Implementation of flow chemistry or microwave-assisted synthesis to reduce reaction times and improve yields. | Increased production capacity and reduced energy consumption. |
| Purification Methods | Development of non-chromatographic purification techniques such as crystallization or filtration. | Simplified downstream processing and reduced solvent waste. |
Exploration of New Chemical Space Based on the 2-Aminoimidazole Scaffold
The 2-aminoimidazole core of this compound serves as an excellent starting point for the exploration of new chemical space to generate novel drug candidates. researchgate.net By systematically modifying the substituents on the imidazole (B134444) ring, it is possible to create a library of analogs with diverse physicochemical properties and biological activities.
Structure-activity relationship (SAR) studies are essential to guide the design of these new analogs. For example, replacing the 2-aminoimidazole ring with a 2-aminothiazole (B372263) has led to the development of potent anticancer agents. nih.gov Similarly, SAR studies on 2,4-diphenyl-1H-imidazole analogs have identified potent and selective CB2 receptor agonists for the treatment of chronic pain. nih.gov
The design of a chemical library based on the this compound scaffold could involve the following strategies:
Substitution at the N-1 position: Introducing various alkyl and aryl groups to probe the effect on target binding and pharmacokinetic properties.
Variation of the 5-phenyl ring substituent: Replacing the chloro group with other halogens, alkyl, or alkoxy groups to fine-tune electronic and steric properties.
Collaborative Research Opportunities in Academia and Industry (Preclinical Focus)
The preclinical development of a promising compound like this compound can be significantly accelerated through strategic collaborations between academic institutions and the pharmaceutical industry. nih.gov Such partnerships leverage the complementary strengths of both sectors: academia's focus on fundamental research and innovation, and industry's expertise in drug development, regulatory affairs, and commercialization. drugbank.com
Collaborations can take various forms, from sponsored research agreements to public-private partnerships. nih.gov For a compound at the preclinical stage, these collaborations are vital for conducting the necessary studies to assess its potential as a therapeutic agent.
Potential Areas for Academic-Industry Collaboration:
| Collaboration Area | Academic Contribution | Industry Contribution |
| Target Validation | Expertise in disease biology and novel assay development. | Access to proprietary screening platforms and compound libraries. |
| Lead Optimization | Design and synthesis of novel analogs based on SAR studies. | Computational chemistry, DMPK (drug metabolism and pharmacokinetics) profiling, and toxicology assessment. |
| In Vivo Efficacy Studies | Development and characterization of relevant animal models of disease. | Expertise in conducting GLP (Good Laboratory Practice) compliant preclinical studies. |
| Intellectual Property | Generation of novel intellectual property through basic research findings. | Expertise in patent filing and strategy to ensure commercial viability. |
By fostering these collaborations, the full therapeutic potential of this compound and its derivatives can be more effectively explored and translated into novel medicines.
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-chlorophenyl)-1H-imidazol-2-amine, and how are intermediates purified?
The compound is typically synthesized via a multi-step process involving carbamate intermediates. For example, tert-butyl (1,1,1-trifluoro-3-(4-hexylphenyl)-3-oxopropan-2-yl)carbamate is reacted with trifluoroacetic acid to yield imidazole derivatives. Purification is achieved using silica gel column chromatography, followed by spectroscopic validation (NMR, IR, MS) . For 5-(4-chlorophenyl) derivatives, regioselective alkylation of guanidine followed by intramolecular condensation and aromatization steps are employed, with yields up to 91% in green solvent systems .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- 1H NMR : Look for aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), NH₂ signals (δ 5.5–6.5 ppm, broad), and imidazole ring protons (δ 6.8–7.1 ppm).
- 13C NMR : The imidazole C2 carbon (amine-bearing) appears at δ 150–160 ppm, while the chlorophenyl carbons resonate at δ 120–140 ppm.
- IR : N–H stretches (3200–3400 cm⁻¹) and C=N/C–N vibrations (1600–1650 cm⁻¹) confirm the imidazole core. 2D NMR (HSQC, HMBC) is critical for verifying connectivity .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability tests under varying pH (4–9) and temperature (4–40°C) show no degradation over 48 hours when stored in inert atmospheres. Crystallization from DES/water mixtures enhances purity .
Q. What biological screening methods are used to evaluate its bioactivity?
Common assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., P. aeruginosa).
- Cytotoxicity : MTT assays on mammalian cell lines.
- Enzyme inhibition : Kinase or protease activity measured via fluorescence/quenching .
Advanced Research Questions
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
A choline chloride/urea eutectic mixture enables solvent-free synthesis. Key steps:
- Regioselective alkylation of guanidine at Nsp².
- Intramolecular condensation between carbonyl and N′sp³.
- Tautomerization/aromatization to yield the product. Advantages: Recyclable solvent (4 cycles without yield loss), 91% isolated yield, minimal waste .
Q. What crystallographic software (e.g., SHELX, ORTEP) is used to resolve structural ambiguities?
- SHELX : For small-molecule refinement (SHELXL) and phase determination (SHELXD). Hydrogen bonding networks are modeled using Fourier maps.
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement.
- WinGX : Integrates data processing, structure solution, and validation (e.g., R-factor < 5%) .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
Graph set analysis (Etter’s formalism) reveals:
- N–H···N interactions : Connect imidazole NH₂ to adjacent rings (graph descriptor D ).
- C–H···Cl contacts : Stabilize chlorophenyl groups (descriptor C ). These interactions form 2D sheets, confirmed via X-ray diffraction (space group P21/c, a = 17.784 Å, b = 6.2264 Å) .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Substitution effects : Introducing trifluoromethyl groups (e.g., 5-(trifluoromethyl)-1H-imidazol-2-amine) enhances antimicrobial potency.
- Scaffold hybridization : Fusion with thieno[2,3-b]pyridine (e.g., N-(4-chlorophenyl)-5-(dihydroimidazol-2-yl)thienopyridin-4-amine) improves binding to bacterial targets .
Q. How to resolve contradictions in spectroscopic data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
